molecular formula C11H10BrNO B7628603 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one

6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one

Cat. No.: B7628603
M. Wt: 252.11 g/mol
InChI Key: DCFVMXLNVOHFOO-UHFFFAOYSA-N
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Description

6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one, commonly known as spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one, is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological applications.

Mechanism of Action

The mechanism of action of spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. For instance, spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression.
Biochemical and Physiological Effects:
Spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, the compound has been shown to reduce pain and inflammation by modulating the activity of ion channels and receptors.

Advantages and Limitations for Lab Experiments

Spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one offers several advantages for lab experiments. The compound is relatively easy to synthesize and can be produced in large quantities. Additionally, spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one exhibits potent pharmacological effects, making it a promising candidate for drug development. However, the compound also has limitations for lab experiments. For instance, spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one has low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the study of spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one. One potential direction is to investigate its potential as an anticancer agent. Further studies can be conducted to elucidate the mechanism of action of the compound and its efficacy in different cancer types. Additionally, spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one can be studied for its potential as an anti-inflammatory and analgesic agent. Further research can be conducted to investigate the compound's activity in different animal models of pain and inflammation. Finally, the development of novel analogs of spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one can also be explored to improve its pharmacological properties.
Conclusion:
Spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one is a synthetic compound with promising pharmacological applications. The compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. The synthetic method for spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one is relatively simple, and the compound can be produced in large quantities. However, further research is needed to elucidate the mechanism of action of the compound and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one involves the reaction of 6-bromo-3-carboxylic acid with cyclopropanone in the presence of a base. This reaction results in the formation of the desired product with a yield of approximately 60%. The synthetic method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

Spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one has been studied for its potential pharmacological applications. Several studies have reported its antitumor, anti-inflammatory, and analgesic properties. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, spiro[isoquinoline-4(1H),3'-[3H]cyclopropane]-6'-bromo-3'-one has been found to reduce inflammation and pain in animal models.

Properties

IUPAC Name

6-bromospiro[1,2-dihydroisoquinoline-4,1'-cyclopropane]-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-8-2-1-7-6-13-10(14)11(3-4-11)9(7)5-8/h1-2,5H,3-4,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFVMXLNVOHFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(CNC2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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